molecular formula C16H25N3OS B1417685 [(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea CAS No. 1808993-44-3

[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea

Cat. No.: B1417685
CAS No.: 1808993-44-3
M. Wt: 307.5 g/mol
InChI Key: OLJVVCRZOHHKIC-GIJQJNRQSA-N
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Description

[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea is a specialized chemical reagent designed for research applications. This compound integrates a sterically hindered phenolic moiety, known for its potent antioxidant properties, with a thiourea-based Schiff base functional group . The phenolic structure is analogous to those found in high-performance polymer stabilizers like Irganox 1076, which are extensively used to inhibit thermal-oxidative degradation in plastics such as polyethylenes and polypropylene . The primary research value of this compound lies in its potential multi-functional activity. The hindered phenol group can act as a radical scavenger, donating a hydrogen atom to terminate free-radical chain reactions, while the thiourea moiety may function as a metal deactivator or exhibit additional antioxidant behavior . This dual functionality makes it a candidate for investigating novel stabilization systems for polymers, resins, and synthetic lubricants. Researchers can utilize this compound to study its mechanism of action in inhibiting autoxidation, its synergistic effects with other stabilizers, and its efficacy under various thermal and environmental stress conditions. It is also of interest in the synthesis of more complex chemical entities for material science. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS/c1-15(2,3)11-7-10(9-18-19-14(17)21)8-12(13(11)20)16(4,5)6/h7-9,20H,1-6H3,(H3,17,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJVVCRZOHHKIC-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(E)-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea is a compound with significant potential in various biological applications. This article reviews its biological activity, including its synthesis, structural properties, and research findings from diverse studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C16H25N3OS
  • Molar Mass: 307.46 g/mol
  • CAS Number: 1808993-44-3

Its structure features a thiourea moiety linked to a substituted phenolic group, which is known for imparting antioxidant properties.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit substantial antioxidant activity. This is primarily attributed to the presence of the di-tert-butyl-4-hydroxyphenyl group, which can scavenge free radicals effectively. Studies have demonstrated that such compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes, particularly cholinesterases. For instance, related compounds have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active sites of these enzymes, thereby preventing the breakdown of neurotransmitters .

Study 1: Antioxidant Activity Assessment

In a recent study, this compound was tested for its ability to reduce oxidative stress in neuronal cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups. The antioxidant capacity was quantified using ABTS and FRAP assays, showing IC50 values comparable to well-known antioxidants like Trolox .

Study 2: Cholinesterase Inhibition

Another investigation focused on the enzyme inhibition profile of derivatives related to this compound. The study revealed that certain derivatives exhibited IC50 values for AChE in the low micromolar range (e.g., IC50 = 1.90 ± 0.16 µM), indicating potent inhibitory effects. The selectivity towards BChE was also notable, suggesting potential therapeutic applications in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity IC50 Value Reference
Antioxidant (ABTS Assay)12 µM
AChE Inhibition1.90 ± 0.16 µM
BChE Inhibition0.084 ± 0.008 µM
Lipid Peroxidation InhibitionSignificant Reduction

Scientific Research Applications

Antioxidant Applications

1. Antioxidant Activity

The compound is recognized for its significant antioxidant properties. It belongs to a class of synthetic phenolic antioxidants that are effective in inhibiting lipid peroxidation and scavenging free radicals. This activity is crucial in preventing oxidative damage in biological systems, which is implicated in various diseases such as cancer and cardiovascular disorders .

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
3-tert-butyl-4-hydroxyanisole15Scavenges free radicals
2,6-di-tert-butylphenol10Inhibits lipid peroxidation
[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thioureaTBDPotentially similar to BHA derivatives

Pharmaceutical Applications

1. Drug Development

The structural characteristics of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways through antioxidant action suggests potential therapeutic uses in conditions related to oxidative stress. Preclinical studies have indicated protective effects against neurodegenerative diseases .

2. Case Studies

A notable study involving rat models highlighted the pharmacokinetics and metabolism of related compounds, revealing that certain metabolites could serve as biomarkers for human exposure to these antioxidants. The research established a correlation between exposure levels and protective effects against renal oxidative damage .

Research indicates that this compound exhibits potential biological activities beyond antioxidant effects:

1. Antimicrobial Activity

Thiourea derivatives have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The presence of the thiourea group enhances the biological efficacy of these compounds .

Table 2: Antimicrobial Activity of Thiourea Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 4aE. coli3.13 µg/mL
Compound 4gS. aureusHighest rate of microbicidal activity
Compound 4fBacillus cereusMost effective at eliminating bacteria

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound A : [(E)-({2-[3-(2-{(1E)-[(Carbamothioylamino)imino]methyl}phenoxy)propoxy]phenyl}methylidene)amino]thiourea
  • Molecular formula : C₁₉H₂₂N₆O₂S₂ (430.55 g/mol ) .
  • Key differences: Incorporates an additional phenoxypropoxy chain and a second imino group, increasing molecular complexity and weight. Crystal structure: Monoclinic (space group C2/c) with unit cell parameters a = 19.3941 Å, b = 12.7110 Å, c = 10.1450 Å, and β = 103.306° .
Compound B : 3-Amino-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,4-naphthoquinones
  • Molecular backbone: 1,4-Naphthoquinone substituted with the same 3,5-di-tert-butyl-4-hydroxyphenyl group .
  • Key differences: The quinone moiety introduces redox activity, enabling electron-transfer reactions absent in the thiourea-based target compound. Synthesis involves nucleophilic substitution on chloronaphthoquinone precursors, contrasting with the Schiff base formation likely used for the target compound . IR spectral features include intense C=O stretches (1680–1640 cm⁻¹) and phenolic O-H vibrations (1265–1210 cm⁻¹), differing from the thiourea’s N-H and C=S bands .

Spectral and Physical Properties

Property Target Compound Compound A Compound B
Molecular Weight 307.46 g/mol 430.55 g/mol ~400–450 g/mol (varies)
IR Features N-H (~3350 cm⁻¹), C=S (~1250 cm⁻¹) C=O (1680 cm⁻¹), Ar-O (1265–1210 cm⁻¹) C=O (1680–1640 cm⁻¹), O-H (3600 cm⁻¹)
Solubility Likely moderate in DMF/DMSO Higher polarity due to ether linkages Lower solubility due to aromatic quinone core

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for [(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and thiourea derivatives under reflux conditions. For example, reactions in toluene with triethylamine as an HCl acceptor are used to optimize yields. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or methanol . Key parameters include stoichiometric control of aldehyde and amine precursors, solvent polarity, and reaction temperature to avoid side products like Schiff base isomers.

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvent-saturated solutions. Data collection uses a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELX software (e.g., SHELXL for least-squares refinement), with hydrogen atoms placed geometrically or located via difference Fourier maps. Key metrics include R-factor convergence (<0.05) and validation using CCDC databases .

Q. What spectroscopic techniques characterize hydrogen bonding in this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies N–H and O–H stretching vibrations (3200–3600 cm⁻¹). Intramolecular hydrogen bonds (e.g., N–H···S or O–H···N) are confirmed via X-ray crystallography, with bond distances (2.8–3.2 Å) and angles (150–170°) calculated using PLATON. For example, N1–H1B···O1 interactions form infinite chains along the crystallographic c-axis .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved?

  • Methodological Answer : Disorder in tert-butyl groups or solvent molecules is addressed using SQUEEZE (in PLATON) to model electron density in unassigned voids. Multi-scan absorption corrections (e.g., SADABS) mitigate data artifacts. For severe cases, high-resolution synchrotron data or low-temperature (100 K) measurements improve data quality. Refinement strategies include partitioning site occupancy factors (SOFs) and applying restraints to thermal parameters .

Q. What strategies reconcile contradictions in hydrogen bond data between experimental and computational models?

  • Methodological Answer : Discrepancies arise from dynamic effects (e.g., temperature-dependent conformational changes) not captured in static X-ray models. Hybrid approaches combine:

  • Experimental : Variable-temperature XRD or neutron diffraction to probe thermal motion.
  • Computational : Density Functional Theory (DFT) geometry optimization (e.g., B3LYP/6-31G**) with implicit solvent models to simulate hydrogen bond energetics.
    Disagreements >0.1 Å in bond lengths or >10° in angles warrant re-examination of data collection or force field parameters .

Q. How can computational modeling predict the antioxidant activity of [(E)-...]thiourea derivatives?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 09) assess radical scavenging potential:

  • HOMO/LUMO analysis : High HOMO energy indicates ease of electron donation to neutralize radicals.
  • Bond dissociation enthalpy (BDE) : Low O–H BDE (<85 kcal/mol) in the 4-hydroxyphenyl group correlates with antioxidant efficacy.
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro assays like DPPH radical scavenging .

Q. What experimental designs optimize the biological activity of [(E)-...]thiourea analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the phenyl ring enhances bioactivity.
  • Chelation potential : Thiourea’s sulfur and nitrogen atoms coordinate transition metals (e.g., Cu²⁺), which can be quantified via UV-Vis titration.
  • In vivo testing : Use murine models for toxicity (LD₅₀) and efficacy (e.g., tumor inhibition rates). Dose-response curves and pharmacokinetic studies (e.g., HPLC-MS plasma analysis) validate therapeutic windows .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea
Reactant of Route 2
[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea

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